"synthesis of N,N-Diethyl 4-boronobenzenesulfonamide"
"synthesis of N,N-Diethyl 4-boronobenzenesulfonamide"
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-4-boronobenzenesulfonamide, also known as 4-(diethylsulfamoyl)phenylboronic acid. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, mechanistic insights, and critical safety considerations. The synthesis is presented as a robust two-step process, beginning with the preparation of a key intermediate, 4-bromo-N,N-diethylbenzenesulfonamide, followed by a lithium-halogen exchange and borylation to yield the final product.
Introduction: Significance and Applications
N,N-Diethyl-4-boronobenzenesulfonamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The molecule incorporates two key functional groups: a sulfonamide and a boronic acid. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1][2] The boronic acid group serves as a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.
The combination of these functionalities makes N,N-Diethyl-4-boronobenzenesulfonamide a valuable building block for constructing complex molecular architectures and for the development of novel pharmaceutical candidates.[1]
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient synthetic route to N,N-Diethyl-4-boronobenzenesulfonamide begins with a retrosynthetic analysis. The primary disconnection is the carbon-boron bond, which points to an aryl halide as a suitable precursor. A subsequent disconnection of the sulfur-nitrogen bond in the sulfonamide group leads back to simple, commercially available starting materials.
Caption: Retrosynthetic pathway for N,N-Diethyl-4-boronobenzenesulfonamide.
This strategy is predicated on two well-established transformations:
-
Sulfonamide formation: The reaction of an amine with a sulfonyl chloride.
-
Lithiation-Borylation: A lithium-halogen exchange to generate an aryllithium intermediate, which is subsequently trapped with a borate ester.[3]
This approach is advantageous due to the high yields typically associated with these reactions and the ready availability of the starting materials, 4-bromobenzenesulfonyl chloride and diethylamine.[4]
Experimental Protocols
This section details the step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part 1: Synthesis of 4-Bromo-N,N-diethylbenzenesulfonamide
This initial step involves the nucleophilic substitution of the chloride on 4-bromobenzenesulfonyl chloride by diethylamine.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzenesulfonyl chloride | 255.50 | 10.0 g | 39.1 |
| Diethylamine | 73.14 | 8.6 mL | 82.2 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine (Saturated NaCl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Step-by-Step Procedure
-
Dissolve 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add diethylamine (8.6 mL, 82.2 mmol) dropwise to the stirred solution over 10-15 minutes. The formation of a white precipitate (diethylammonium chloride) will be observed.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours to ensure the reaction goes to completion.[4]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient, e.g., 3:1) to afford the pure 4-bromo-N,N-diethylbenzenesulfonamide as a colorless to light yellow liquid or solid.[4]
Caption: Experimental workflow for the synthesis of the sulfonamide intermediate.
Part 2: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
This final step utilizes a lithium-halogen exchange reaction, a powerful method for forming aryllithium species, followed by quenching with an electrophilic boron source.[5][6]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-N,N-diethylbenzenesulfonamide | 292.19 | 5.00 g | 17.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 7.5 mL | 18.8 |
| Triisopropyl borate | 188.08 | 4.7 mL | 20.5 |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Step-by-Step Procedure
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add 4-bromo-N,N-diethylbenzenesulfonamide (5.00 g, 17.1 mmol) to the flask, followed by anhydrous THF (100 mL) via cannula or syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (7.5 mL of a 2.5 M solution, 18.8 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional 30 minutes. The lithium-halogen exchange is typically very fast at this temperature.[6][7]
-
Borylation: Add triisopropyl borate (4.7 mL, 20.5 mmol) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C.[3]
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ≈ 2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield N,N-diethyl-4-boronobenzenesulfonamide.
Caption: Experimental workflow for the final lithiation and borylation step.
Mechanistic Insights
The critical transformation is the lithium-halogen exchange, which proceeds via an "ate" complex intermediate.[7] At the low temperature of -78 °C, the highly polar n-butyllithium reagent coordinates to the bromine atom of the aryl bromide. This facilitates the exchange, forming the thermodynamically more stable aryllithium species and 1-bromobutane. The rate of exchange generally follows the trend I > Br > Cl.[6] This step must be performed at low temperature to prevent the aryllithium from acting as a base or reacting with the solvent.[8]
The subsequent borylation step involves the nucleophilic attack of the aryllithium carbanion on the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate boronate species. The final step is the acidic workup, where the boronate ester is hydrolyzed to the desired boronic acid.
Characterization and Purity Assessment
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point: A sharp melting point range is indicative of high purity for solid compounds.
Safety and Handling Precautions
-
4-Bromobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate PPE.
-
Diethylamine: A flammable and corrosive liquid with a strong odor. All transfers should be performed in a fume hood.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent that reacts violently with water, air, and protic solvents. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Ensure a Class D fire extinguisher or sand is readily available.
-
Anhydrous Solvents: Anhydrous THF is required for the lithiation step. Ensure the solvent is properly dried and free of peroxides.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.
References
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ChemBK. [4-[(DIMETHYLAMINO)SULFONYL]PHENYL]BORONIC ACID. [Link]
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Pergoli, R., et al. (2014). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC, NIH. [Link]
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PrepChem.com. Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide. [Link]
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AbacipharmTech. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. [Link]
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Patureau, F. W., Besset, T., & Glorius, F. (2011). (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses, 88, 3. [Link]
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Bode, J. W. & Morandi, B. (2019). OC II (FS 2019). ETH Zürich. [Link]
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Xu, G., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(9), 2329. [Link]
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O'Connor, K. & O'Neil, G. (2007). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]
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University of Edinburgh Research Explorer. Lithiation–Borylation Methodology and Its Application in Synthesis. [Link]
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Nguyen, T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]
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Cano, I., et al. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
- Google Patents. Process for preparation of n,n-di substituted carboxamides.
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
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Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]
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John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. ResearchGate. [Link]
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PubChem. N,N-Diethylbenzenesulfonamide. [Link]
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